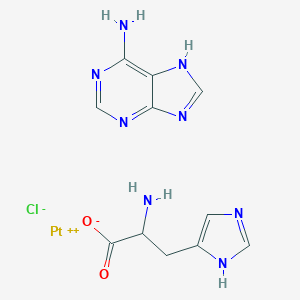

Histidinatoadenine platinum(II)

Beschreibung

Histidinatoadenine platinum(II) is a platinum(II) complex hypothesized to coordinate with histidine (an α-amino acid) and adenine (a nucleobase). For instance, diaquotrishistidinatodiplatinum(II) chloride (a dinuclear Pt(II) complex with histidine ligands) and platinum(II) oxalato complexes involving adenine derivatives (e.g., [Pt(ox)(L1)], where L1 = adenine-based ligands) provide structural and synthetic parallels . These complexes typically adopt square planar geometry, with ligands like histidine acting as tridentate or bidentate chelators via amino nitrogen, carboxylate oxygen, or imidazole nitrogen .

Eigenschaften

CAS-Nummer |

117075-43-1 |

|---|---|

Molekularformel |

C11H13ClN8O2Pt |

Molekulargewicht |

519.8 g/mol |

IUPAC-Name |

2-amino-3-(1H-imidazol-5-yl)propanoate;platinum(2+);7H-purin-6-amine;chloride |

InChI |

InChI=1S/C6H9N3O2.C5H5N5.ClH.Pt/c7-5(6(10)11)1-4-2-8-3-9-4;6-4-3-5(9-1-7-3)10-2-8-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H,(H3,6,7,8,9,10);1H;/q;;;+2/p-2 |

InChI-Schlüssel |

JJQINKAKYWFEQR-UHFFFAOYSA-L |

SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2] |

Kanonische SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2] |

Synonyme |

histidinatoadenine platinum(II) Pt(His)(adenine) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Platinum(II) Complexes

Platinum(II)-Amino Acid Complexes

Key Findings :

- Histidine’s imidazole ring enhances stability and multidentate coordination compared to arginine or lysine, which often act as monodentate ligands .

Platinum(II)-Nucleobase Complexes

Key Findings :

- Adenine derivatives in Pt(II) complexes improve DNA targeting through nucleobase-specific interactions (e.g., N7-guanine binding) .

- Oxalato ligands (as in oxaliplatin analogs) reduce nephrotoxicity compared to cisplatin .

Platinum(II) Complexes with Heterocyclic Ligands

Key Findings :

- Trans-platinum complexes (e.g., iodido or pyridine derivatives) exhibit distinct mechanisms, such as protein binding or membrane disruption, circumventing cisplatin resistance .

- O,S-bidentate ligands enhance lipophilicity and cellular uptake compared to purely N-donor systems .

Coordination Modes

- Histidine: Acts as tridentate (amino N, carboxylate O, imidazole N1) in dinuclear complexes, forming stable bridges between Pt centers .

- Adenine : Binds via N7 or N9 positions, enabling DNA intercalation or crosslinking .

Cytotoxicity and Mechanisms

Data Tables

Table 1. Comparative Cytotoxicity of Selected Pt(II) Complexes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.